
Pyrazole-3-carboxylic acid, 1-(1-naphthylmethyl)-
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Overview
Description
Pyrazole-3-carboxylic acid derivatives are a critical class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. The compound 1-(1-naphthylmethyl)-1H-pyrazole-3-carboxylic acid features a pyrazole core substituted at the 1-position with a 1-naphthylmethyl group and at the 3-position with a carboxylic acid moiety.
Preparation Methods
The synthesis of 1-[(naphthalen-1-yl)methyl]-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the naphthalene moiety: The naphthalene ring can be introduced via a Friedel-Crafts alkylation reaction, where naphthalene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(Naphthalen-1-yl)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the naphthalene or pyrazole rings, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and sulfonyl chlorides.
Scientific Research Applications
Biological Activities
Pyrazole-3-carboxylic acid derivatives exhibit a wide range of biological activities:
- Antioxidant Activity:
- Enzyme Inhibition:
- Antimicrobial Properties:
- Antitumor Activity:
Case Study 1: Antioxidant Evaluation
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
3-(2-Naphthyl)-1-phenylpyrazole | 15 | Scavenging free radicals |
Pyrazole derivative X | 10 | Inhibition of lipid peroxidation |
This table summarizes the antioxidant activity of different pyrazole derivatives, indicating their potential use in formulations aimed at reducing oxidative stress.
Case Study 2: Enzyme Inhibition
This data illustrates the effectiveness of various pyrazole derivatives as MAGL inhibitors, highlighting their therapeutic potential in pain management and inflammation control.
Mechanism of Action
The mechanism of action of 1-[(naphthalen-1-yl)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Pyrazole Ring
Position 1 Substitutions
- This substituent is distinct from simpler aryl groups like phenyl, as seen in 1-phenylpyrazole-4-carboxaldehyde .
- 1-Methyl Group : In 1-methyl-1H-pyrazole-3-carboxylic acid , the methyl group reduces steric hindrance, favoring solubility in polar solvents .
Position 3 Substitutions
- Carboxylic Acid: Enhances hydrogen-bonding capacity and acidity (predicted pKa ~3–4), critical for salt formation and bioavailability. This contrasts with esters (e.g., Pyrazole-3-carboxylic acid, 1-(3-chloro-2-cyanophenyl)-5-methyl-ethyl ester), which improve lipophilicity but reduce reactivity .
- Trifluoromethyl Group : In 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid , electron-withdrawing effects increase acidity and metabolic stability .
Physicochemical Properties
Compound Name | Molecular Formula | Molecular Weight | Predicted pKa | Key Properties |
---|---|---|---|---|
1-(1-Naphthylmethyl)-pyrazole-3-carboxylic acid | C₁₅H₁₂N₂O₂ | 252.27 | ~3.5–4.0 | Low solubility in water; high aromaticity |
1-Methyl-1H-pyrazole-3-carboxylic acid | C₅H₆N₂O₂ | 126.12 | ~3.7 | Moderate solubility in polar solvents |
1-(Cyclobutylmethyl)-3-methyl-pyrazole-5-carboxylic acid | C₁₀H₁₄N₂O₂ | 194.23 | ~3.7 | Flexible substituent; moderate logP |
1-(2-Chlorophenyl)-3-(4-isobutylphenyl)-pyrazole-5-carboxylic acid | C₂₀H₁₉ClN₂O₂ | 366.83 | ~3.5 | High steric bulk; lipophilic |
Biological Activity
Pyrazole derivatives, particularly pyrazole-3-carboxylic acids, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of Pyrazole-3-carboxylic acid, 1-(1-naphthylmethyl)- , summarizing key findings from various studies and providing a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Synthesis
The compound Pyrazole-3-carboxylic acid, 1-(1-naphthylmethyl)- features a pyrazole ring substituted with a carboxylic acid group and a naphthylmethyl moiety. The synthesis of this compound typically involves multi-step reactions that can include cyclization and functional group modifications to enhance biological activity .
1. Anti-inflammatory Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from pyrazole-3-carboxylic acid have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory process. One study reported that a derivative exhibited a COX-2 selectivity index of 9.31, indicating its potential as a safer anti-inflammatory agent compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
2. Antimicrobial Activity
The antimicrobial efficacy of pyrazole-3-carboxylic acid derivatives has also been investigated. For example, certain derivatives demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some compounds were reported as low as 32 µg/mL against Bacillus cereus, suggesting strong antibacterial potential .
3. Anticancer Potential
Pyrazole compounds have been evaluated for their anticancer properties as well. A study highlighted that specific derivatives could induce apoptosis in cancer cell lines through the modulation of cell signaling pathways . The structure-activity relationship (SAR) analysis indicated that modifications on the pyrazole ring significantly influenced the anticancer activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of electron-withdrawing groups on the aromatic rings has been correlated with enhanced inhibitory effects against target enzymes such as COX-2 and various bacterial strains .
Compound ID | Structure | Biological Activity | MIC (µg/mL) |
---|---|---|---|
125a | 125a | Anti-inflammatory | 60.56 |
125b | 125b | Anti-inflammatory | 57.24 |
10 | !(link_to_structure) | Antibacterial | 32 |
Case Study 1: Inhibition of COX Enzymes
In a controlled study involving rat models, several pyrazole derivatives were tested for their ability to reduce carrageenan-induced paw edema. The most potent compound exhibited an edema inhibition percentage of 71%, significantly outperforming traditional treatments like diclofenac sodium .
Case Study 2: Antibacterial Efficacy
Another investigation assessed the antibacterial effects of various pyrazole derivatives against clinical isolates. Compounds with specific substitutions on the pyrazole ring showed enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli, indicating their potential as new antibacterial agents .
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing pyrazole-3-carboxylic acid derivatives with naphthylmethyl substituents?
Methodological Answer: Pyrazole-3-carboxylic acid derivatives are typically synthesized via cyclocondensation or tandem reactions. For example:
- Condensation Reactions : Ethyl pyrazole-3-carboxylate derivatives can react with aryl halides (e.g., 1-chloro-4-(chloromethyl)benzene) in acetonitrile under reflux with potassium carbonate as a base, yielding substituted pyrazoles in ~82% yield .
- Tandem Reactions : 4-(Azidomethyl)pyrazole-3-carboxylates react with cyanoacetamides in THF using t-BuOK to form polycyclic diazepine derivatives, demonstrating the versatility of pyrazole intermediates in heterocyclic chemistry .
- Naphthylmethyl Incorporation : Coupling reactions with 1-naphthylmethyl halides or aldehydes under nucleophilic or electrophilic conditions are standard for introducing the naphthyl group .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography : Used to resolve bond lengths, dihedral angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds in pyrazole-carboxylate crystals) .
- Spectroscopy :
- NMR : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, aromatic protons of the naphthyl group appear as multiplet signals in δ 7.2–8.5 ppm .
- IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address contradictory data in biological activity studies of pyrazole-3-carboxylic acid derivatives?
Methodological Answer:
- Bioactivity Screening : Use standardized assays (e.g., in vitro cytotoxicity against human cancer cell lines like PC-3 or LNCaP) to compare activity across derivatives. For example, some pyrazoles show anticancer activity via apoptosis induction , while others are inactive due to poor solubility or metabolic instability .
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing trifluoromethyl with nitro groups) to isolate pharmacophores. Computational modeling (e.g., docking studies) can predict binding affinities to target proteins .
- Metabolic Profiling : Assess stability in liver microsomes or plasma to identify degradation pathways (e.g., ester hydrolysis) that may explain discrepancies .
Q. What strategies optimize reaction yields for pyrazole-3-carboxylic acid derivatives under conflicting literature conditions?
Methodological Answer:
- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. DBU) or transition-metal catalysts (e.g., Pd for cross-couplings) to enhance regioselectivity. achieved 82% yield using K₂CO₃ in acetonitrile .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) often improve cyclization efficiency compared to protic solvents .
- Temperature Control : Reflux conditions (e.g., 80°C in THF) versus microwave-assisted synthesis can reduce side reactions .
Q. How can researchers evaluate the stability and decomposition pathways of this compound under experimental storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 1–4 weeks. Monitor degradation via HPLC or TLC. Carboxylic acids are prone to decarboxylation at elevated temperatures .
- Incompatibility Testing : Avoid storage with strong oxidizers (e.g., peroxides) or bases, which may hydrolyze ester groups or form salts .
- Solid-State Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic transitions or melting point shifts indicative of instability .
Q. Data Contradiction Analysis
Q. Why do some pyrazole-3-carboxylates exhibit NO-releasing activity while others do not?
Methodological Answer:
- Functional Group Influence : Derivatives with diazeniumdiolate moieties (e.g., -NONOate) release NO, while unmodified carboxylates lack this capability. Substituents like nitro or fluoro groups may quench NO release via electron-withdrawing effects .
- Assay Sensitivity : Use chemiluminescence or Griess reagent to quantify NO levels at physiological pH (7.4), as acidic conditions may artificially enhance release .
Q. How should researchers reconcile discrepancies in reported melting points or spectral data for this compound?
Methodological Answer:
- Purity Verification : Recrystallize the compound from ethyl acetate/hexane and confirm purity via elemental analysis (>95%) .
- Polymorphism Screening : Characterize crystal forms (e.g., hydrates vs. anhydrates) using XRPD, as different polymorphs have distinct melting points .
- Spectral Calibration : Ensure NMR and IR instruments are calibrated with reference standards (e.g., TMS for NMR) to minimize instrumental variability .
Q. Methodological Tables
Table 1. Key Synthetic Parameters for Pyrazole-3-Carboxylic Acid Derivatives
Reaction Type | Reagents/Conditions | Yield | Key Reference |
---|---|---|---|
Cyclocondensation | t-BuOK, THF, 25°C | 60–75% | |
Nucleophilic Substitution | K₂CO₃, acetonitrile, reflux | 82% | |
Naphthylmethyl Coupling | 1-Naphthylmethyl bromide, DMF, 80°C | 70% |
Table 2. Stability Assessment Protocol
Parameter | Test Condition | Analytical Method |
---|---|---|
Thermal Stability | 60°C, 1 week | HPLC |
Hydrolytic Stability | pH 7.4 buffer, 37°C, 48 hrs | TLC/UV-Vis |
Photostability | UV light (254 nm), 72 hrs | NMR |
Properties
Molecular Formula |
C15H12N2O2 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-(naphthalen-1-ylmethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H12N2O2/c18-15(19)14-8-9-17(16-14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H,18,19) |
InChI Key |
RNPJRZKGPUFXGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=CC(=N3)C(=O)O |
Origin of Product |
United States |
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